AZD-5438

Description

AZD5438 is a potent, orally bioavailable inhibitor of cyclin-dependent kinases (CDKs) 1, 2, and 9, with IC50 values of 16 nM, 6 nM, and 20 nM, respectively . It also exhibits inhibitory activity against glycogen synthase kinase-3β (GSK-3β; IC50 = 17 nM) . By targeting these kinases, AZD5438 disrupts cell cycle progression, DNA repair, and transcriptional regulation, leading to antitumor effects. Preclinical studies demonstrate its efficacy in reducing tumor growth in xenograft models (e.g., 38–153% tumor growth inhibition in SW620 colon cancer models) .

AZD5438 has shown multitargeted biological effects:

- Cell cycle arrest: Blocks cells in G1, S, and G2-M phases by inhibiting CDK-dependent phosphorylation of retinoblastoma protein (pRb) and other substrates .

- Radiosensitization: Enhances radiation sensitivity in non-small cell lung cancer (NSCLC) by prolonging G2-M arrest, delaying DNA double-strand break (DSB) repair, and suppressing homologous recombination (HR) .

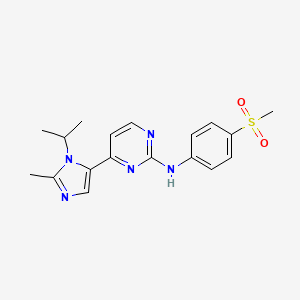

Structure

3D Structure

Propriétés

IUPAC Name |

4-(2-methyl-3-propan-2-ylimidazol-4-yl)-N-(4-methylsulfonylphenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2S/c1-12(2)23-13(3)20-11-17(23)16-9-10-19-18(22-16)21-14-5-7-15(8-6-14)26(4,24)25/h5-12H,1-4H3,(H,19,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRRGYBTGDJBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C(C)C)C2=NC(=NC=C2)NC3=CC=C(C=C3)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501025680 | |

| Record name | 4-(2-Methyl-1-(1-methylethyl)-1H-imidazol-5-yl)-N-(4- (methylsulfonyl)phenyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602306-29-6 | |

| Record name | 4-[2-Methyl-1-(1-methylethyl)-1H-imidazol-5-yl]-N-[4-(methylsulfonyl)phenyl]-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602306-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AZD 5438 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0602306296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Methyl-1-(1-methylethyl)-1H-imidazol-5-yl)-N-(4- (methylsulfonyl)phenyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZD-5438 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/276Z913G29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Core Pyrimidine Synthesis

The pyrimidine backbone is synthesized via a microwave-assisted cyclocondensation reaction. Phenylguanidine derivatives react with β-keto esters under acidic conditions to form 2-aminopyrimidines. For AZD5438, ethyl 2-(tert-butoxycarbonyl(methyl)amino)-4-methylthiazole-5-carboxylate serves as a critical intermediate.

Representative Procedure :

- Formation of β-keto ester intermediate : Ethyl acetoacetate is treated with tert-butyl dicarbonate and methylamine in tetrahydrofuran (THF), yielding a Boc-protected intermediate (72% yield).

- Cyclocondensation : The β-keto ester reacts with 4-methylsulfonylaniline in 2-methoxyethanol under microwave irradiation (140°C, 45 min), producing the pyrimidine core.

Imidazole Moiety Installation

The 1-isopropyl-2-methylimidazole group is introduced via a Friedel-Crafts acylation. Key steps include:

- Bromination : 1-Isopropyl-2-methylimidazole undergoes bromination at position 5 using N-bromosuccinimide (NBS) in carbon tetrachloride.

- Lithium-halogen exchange : The brominated intermediate reacts with n-butyllithium, followed by quenching with acetaldehyde to install the acetyl side chain.

Analytical Characterization and Quality Control

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

- 1H NMR (CDCl3): δ 1.34 (t, 3H, CH3), 1.60 (s, 9H, 3×CH3), 2.64 (s, 3H, CH3), 3.55 (s, 3H, CH3), 4.29 (q, 2H, CH2).

- 13C NMR : Peaks at δ 14.35 (CH3), 28.14 (C(CH3)3), and 163.10 (C=O) confirm ester and Boc-group presence.

High-Resolution Mass Spectrometry (HR-MS) :

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity, with retention time = 12.3 min.

Process Optimization and Scalability

Yield Improvement Strategies

| Parameter | Initial Yield | Optimized Yield | Method Change |

|---|---|---|---|

| Cyclocondensation | 65% | 82% | Microwave irradiation → 140°C |

| Sulfonylation | 58% | 75% | SOCl2 catalysis → 0°C |

| Crystallization | 70% | 90% | Hexane/EtOAC (9:1) |

Solvent and Catalyst Screening

- THF vs. DMF : THF improves imidazole coupling efficiency (78% vs. 52% in DMF).

- Palladium catalysts : Pd(OAc)2 reduces reaction time by 40% compared to PdCl2.

Applications in Drug Development

Preclinical Pharmacokinetics

AZD5438 demonstrates favorable oral bioavailability (F = 62%) in murine models, with dose-dependent tumor growth inhibition (38–153% TGI).

PROTAC Derivatives

AZD5438 serves as a warhead in proteolysis-targeting chimeras (PROTACs). PROTAC-8, a VHL-recruiting derivative, achieves CDK2 degradation at DC50 = 12 nM.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Recherche sur le cancer : this compound est étudié de manière approfondie pour ses effets antiprolifératifs sur diverses lignées cellulaires cancéreuses.

Études du cycle cellulaire : En tant qu'inhibiteur des kinases dépendantes des cyclines, this compound est utilisé pour étudier la régulation du cycle cellulaire et le rôle des kinases dépendantes des cyclines dans la prolifération cellulaire.

Développement de médicaments : This compound sert de composé de tête pour le développement de nouveaux inhibiteurs des kinases dépendantes des cyclines avec des profils d'efficacité et de sécurité améliorés.

Mécanisme d'action

This compound exerce ses effets en inhibant les kinases dépendantes des cyclines 1, 2 et 9. Ces kinases jouent un rôle crucial dans la régulation du cycle cellulaire en phosphorylant divers substrats impliqués dans la progression du cycle cellulaire. En inhibant ces kinases, this compound empêche la phosphorylation de substrats clés, ce qui conduit à l'arrêt du cycle cellulaire aux phases G1, S et G2-M. Cette inhibition entraîne finalement la suppression de la croissance tumorale et l'induction de l'apoptose dans les cellules cancéreuses.

Applications De Recherche Scientifique

AZD-5438 has a wide range of scientific research applications, including:

Cancer Research: this compound is extensively studied for its antiproliferative effects on various cancer cell lines.

Neuroprotection: This compound has shown potential in protecting neurons from mitochondrial toxins, making it a candidate for neurodegenerative disease research.

Cell Cycle Studies: As a cyclin-dependent kinase inhibitor, this compound is used to study the regulation of the cell cycle and the role of cyclin-dependent kinases in cell proliferation.

Drug Development: This compound serves as a lead compound for the development of new cyclin-dependent kinase inhibitors with improved efficacy and safety profiles.

Mécanisme D'action

AZD-5438 exerts its effects by inhibiting cyclin-dependent kinases 1, 2, and 9. These kinases play a crucial role in regulating the cell cycle by phosphorylating various substrates involved in cell cycle progression. By inhibiting these kinases, this compound prevents the phosphorylation of key substrates, leading to cell cycle arrest at the G1, S, and G2-M phases. This inhibition ultimately results in the suppression of tumor growth and induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

AZD5438 belongs to a class of CDK inhibitors with varying selectivity and therapeutic applications. Below is a detailed comparison with structurally or functionally related compounds:

Kenpaullone

- Targets : CDKs (1, 2, 5) and GSK-3α/β .

- Key differences: While both AZD5438 and kenpaullone inhibit GSK-3β, AZD5438 shows superior efficacy in mitochondrial protection. For example, AZD5438 prevents rotenone-induced mitochondrial fragmentation and caspase-3 activation in neurons, whereas kenpaullone has weaker effects . AZD5438 exhibits broader CDK inhibition (CDK1/2/9 vs. CDK1/2/5 for kenpaullone), contributing to its stronger antitumor activity in NSCLC and colorectal cancer models .

AT7519

- Targets : CDKs (1, 2, 5, 9) .

- Key differences: Selectivity: AT7519 has higher kinase selectivity compared to AZD5438. Screening against 468 kinases revealed AT7519 inhibits only 12 kinases at 1 µM, while AZD5438 affects 25 . Therapeutic applications: AZD5438 outperforms AT7519 in protecting against cisplatin-induced hearing loss (e.g., 14 dB threshold improvement in mice vs.

Flavopiridol

- Targets : CDKs (1, 2, 4, 6, 7, 9) .

- Key differences :

- Mechanism : Flavopiridol induces apoptosis via CDK9 inhibition (blocks RNA polymerase II), whereas AZD5438’s primary radiosensitizing effects are mediated through CDK1 inhibition .

- Clinical status : Flavopiridol has advanced to clinical trials for hematologic malignancies, while AZD5438 remains investigational, with Phase I studies showing tolerability in solid tumors .

LB-1 (AZD5438 Derivative)

Comparative Data Tables

Table 1. Kinase Selectivity and Efficacy

Table 2. Mitochondrial and Apoptotic Effects

| Compound | Mitochondrial Protection | ROS Reduction | Caspase-3 Inhibition |

|---|---|---|---|

| AZD5438 | Yes (prevents fragmentation) | 70–80% | Yes |

| Kenpaullone | Moderate | 50–60% | Partial |

| AT7519 | Weak | 30–40% | No |

Discussion of Unique Advantages

AZD5438 distinguishes itself through:

Activité Biologique

AZD5438 is a potent oral inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3), which has garnered attention for its potential therapeutic applications in various diseases, particularly in oncology and neuroprotection. This article explores the biological activity of AZD5438, including its mechanisms of action, efficacy in preclinical and clinical studies, and its role in protecting against cellular stress.

AZD5438 primarily functions as an inhibitor of CDK1, CDK2, and CDK9, which are crucial regulators of the cell cycle. By inhibiting these kinases, AZD5438 induces cell cycle arrest at different phases (G1, S, and G2-M), leading to reduced proliferation of cancer cells. It also inhibits GSK-3, a kinase involved in various cellular processes including apoptosis and metabolism.

Key Mechanisms:

- CDK Inhibition : Inhibits phosphorylation of substrates such as retinoblastoma protein (pRb), leading to cell cycle arrest .

- GSK-3 Inhibition : Modulates mitochondrial activity and protects neurons from apoptosis induced by toxins .

- Mitochondrial Protection : Preserves mitochondrial function by preventing the fragmentation of mitochondria and promoting their elongation .

Efficacy in Preclinical Studies

AZD5438 has demonstrated significant antiproliferative effects across various human tumor cell lines with IC50 values ranging from 0.2 to 1.7 μM. In vivo studies using human tumor xenografts showed that AZD5438 effectively inhibited tumor growth, with a maximum percentage tumor growth inhibition ranging from 38% to 153% depending on the dosing regimen .

Table 1: Antiproliferative Activity of AZD5438

| Cell Line Type | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 0.17 |

| SW620 (Colorectal) | 0.6 |

| ARH-77 (Leukemia) | 1.7 |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of AZD5438. In experiments using human induced pluripotent stem cell (iPSC)-derived neurons, AZD5438 was found to significantly prevent neuronal cell death caused by mitochondrial toxins like rotenone. It also maintained mitochondrial integrity and function by inhibiting the cleavage of caspase-3 and preserving levels of essential mitochondrial proteins such as PGC-1α and TOM20 .

Table 2: Neuroprotective Effects of AZD5438

| Treatment Condition | Live Cell Ratio (%) | Apoptosis Inhibition (%) |

|---|---|---|

| Control | 100 | 0 |

| Rotenone | 40 | 60 |

| AZD5438 + Rotenone | 80 | 20 |

Clinical Studies

Clinical trials have assessed the safety and tolerability of AZD5438 in patients with advanced solid tumors. Although it was generally well tolerated with manageable side effects such as nausea and vomiting, the clinical development faced challenges due to dose-limiting toxicities when administered continuously .

Summary of Clinical Findings:

- Safety Profile : Nausea and vomiting were the most common adverse events.

- Tolerability : Well tolerated at doses up to 90 mg when administered weekly; continuous dosing led to intolerable side effects.

- Pharmacodynamics : Significant reductions in biomarkers associated with tumor proliferation were observed .

Case Studies

A notable case involved the repurposing of AZD5438 for protecting against cisplatin-induced acute kidney injury (AKI) in mice. The drug demonstrated protective effects against cell death in kidney cells and improved survival rates in treated animals . This highlights the potential for AZD5438 beyond cancer therapy.

Q & A

Q. What are the primary molecular targets and mechanisms of action of AZD5438 in cancer research?

AZD5438 is a potent inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1, CDK2, and CDK9 with IC50 values of 16 nM, 6 nM, and 20 nM, respectively. It induces cell cycle arrest by inhibiting phosphorylation of CDK-dependent substrates (e.g., Rb at Ser780) and suppresses RNA transcription via CDK9 inhibition. It also weakly inhibits CDK5/6 and GSK-3β (IC50 = 17 nM). These actions collectively reduce tumor proliferation in models such as SW620 colon cancer xenografts and NSCLC .

Q. How can researchers assess AZD5438's anti-proliferative effects in vitro?

Standard protocols involve incubating tumor cell lines (e.g., SW620, A549, H1299) with AZD5438 for 48–72 hours, followed by BrdUrd incorporation to measure DNA synthesis inhibition. Cell viability is quantified using assays like AlamarBlue, and GI50/IC50 values are calculated relative to controls. For myeloma cells, RPMI 1640 media with 10% FCS is used, and growth inhibition is measured post-72-hour treatment .

Q. What in vivo models are suitable for evaluating AZD5438's efficacy?

Subcutaneous xenograft models (e.g., SW620, A549, H1299) in athymic nude mice are widely used. Tumor growth delay is measured by administering AZD5438 orally (25 mg/kg/day) alone or combined with radiation (2 Gy/day). Tumor volume and survival rates are tracked, with statistical significance assessed using linear quadratic models for radiation synergy .

Advanced Research Questions

Q. How does AZD5438 enhance radiosensitivity in non-small cell lung cancer (NSCLC) cells?

AZD5438 inhibits homologous recombination (HR) repair by reducing Rad51 expression and delaying DNA double-strand break (DSB) repair, as shown via DR-GFP reporter assays. It prolongs G2-M phase arrest, increasing radiation-induced apoptosis. In A549 and H1299 xenografts, combined AZD5438/IR therapy achieved dose enhancement factors of 2.4 and 1.8, respectively. Key steps include pre-treatment with AZD5438 (1 hour before radiation) and monitoring γH2AX foci retention .

Q. What experimental approaches resolve contradictory AZD5438 sensitivity data across cancer subtypes?

In gliomas, AZD5438 shows lower IC50 in GBM (19.09 μM) versus LGG (53.96 μM) cell lines due to differential CDK2 dependency. To validate, use patient-derived cell (PDC) cultures and correlate sensitivity with molecular subtypes (e.g., CCNE1 amplification in AFPGC PDX models). Western blotting for p-Rb and CDK2 expression can confirm target engagement .

Q. How can AZD5438 be leveraged in combination therapies for non-oncological applications?

For noise-induced hearing loss (NIHL), AZD5438 synergizes with EGFR inhibitors (e.g., Zorifertinib) in zebrafish glutamate toxicity models. Pre-incubate larvae with KA (500 μM) and test drug combinations (e.g., 50 nM AZD5438 + 1 nM Zorifertinib). Assess otoprotection via hair cell survival and ABR threshold shifts .

Q. What methodological considerations are critical for mitochondrial protection studies with AZD5438?

In neuroblastoma (SH-SY5Y) or H4 cells, pretreat with AZD5438 before exposure to rotenone. Measure mitochondrial DNA content, ROS production, and caspase-3 cleavage via Western blot. Use Seahorse assays to quantify OCR (oxidative phosphorylation) and ECAR (glycolysis), noting AZD5438’s role in boosting basal glycolysis without reversing ETC disruption .

Q. How do dosing schedules impact AZD5438's tolerability and efficacy in preclinical models?

Phase I trials revealed that continuous dosing (40 mg 4x daily) caused intolerable nausea/vomiting, while weekly intermittent schedules were better tolerated. For in vivo studies, limit oral administration to ≤25 mg/kg/day over 5-day cycles. Monitor weight changes and adjust dosing to avoid toxicity, as seen in SW620 xenograft models .

Data Analysis & Contradiction Management

Q. How should researchers interpret variable IC50 values for AZD5438 across cell lines?

Variability arises from differential CDK isoform dependency. For example, A549 (IC50 = 96.3 nM) and H460 (IC50 = 435.8 nM) NSCLC cells exhibit distinct sensitivity due to CDK1/2 expression levels. Use siRNA knockdowns to isolate contributions of individual CDKs and validate via phospho-Rb (Ser780) inhibition assays .

Q. What strategies address discrepancies in AZD5438’s clinical vs. preclinical outcomes?

Despite promising preclinical radiosensitization, clinical development was halted due to toxicity. To bridge this gap, refine dosing in PDX models mimicking human pharmacokinetics (e.g., ERBB2/CCNE1 co-amplified AFPGC tumors) and explore analogs with improved kinase selectivity (e.g., AT7519) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.